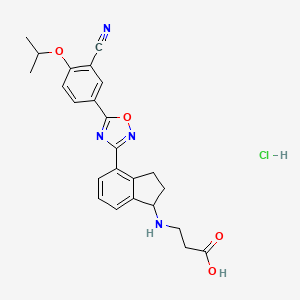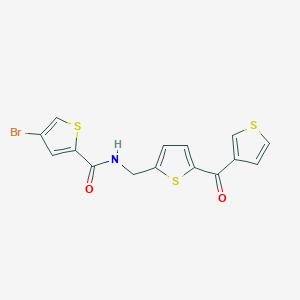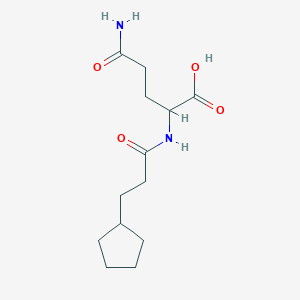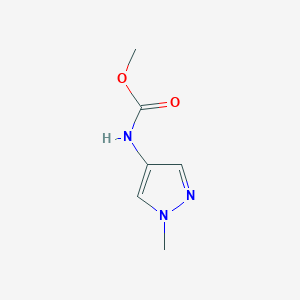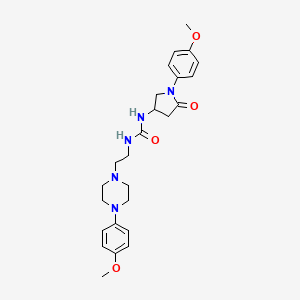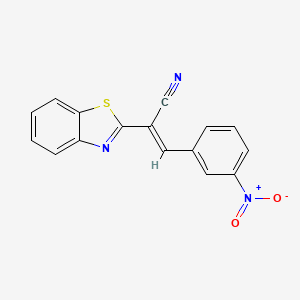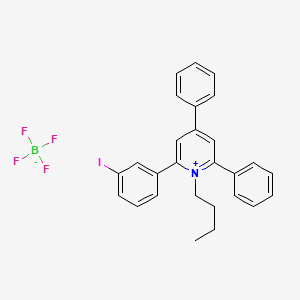
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium; tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium; tetrafluoroborate, commonly referred to as BODIPY, is a fluorescent dye that has found widespread use in scientific research. BODIPY is a highly versatile compound that can be used in a variety of applications, including imaging, sensing, and labeling.
作用機序
The mechanism of action of BODIPY is based on its ability to absorb light and emit fluorescence. When BODIPY is excited with light, the electrons in the molecule are promoted to a higher energy state. The excited electrons then emit light as they return to their ground state. The wavelength of the emitted light is characteristic of the molecule, allowing researchers to identify and track BODIPY-labeled biomolecules.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on living cells. BODIPY is non-toxic and does not interfere with cellular processes. BODIPY-labeled biomolecules have been shown to retain their biological activity, allowing researchers to study their function in living cells.
実験室実験の利点と制限
One of the main advantages of BODIPY is its bright fluorescence, which allows for sensitive detection and imaging of labeled biomolecules. BODIPY is also highly photostable, meaning that it does not degrade or bleach easily under prolonged exposure to light. However, BODIPY has some limitations, including its relatively large size, which can limit its use in certain applications. Additionally, BODIPY is sensitive to changes in pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for BODIPY research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased brightness or sensitivity. Another area of interest is the use of BODIPY in new applications, such as biosensors or drug delivery systems. Additionally, BODIPY could be used in combination with other imaging modalities, such as magnetic resonance imaging, to provide complementary information about labeled biomolecules. Overall, BODIPY is a highly versatile compound with many potential applications in scientific research.
合成法
The synthesis of BODIPY involves the reaction of an aldehyde with a pyrrole in the presence of a boron trifluoride catalyst. The resulting intermediate is then reacted with an aryl iodide to form the final product. The synthesis of BODIPY is relatively straightforward and can be performed on a large scale.
科学的研究の応用
BODIPY has found widespread use in scientific research due to its unique optical properties. BODIPY emits a bright green fluorescence when excited with light, making it an ideal candidate for imaging and labeling applications. BODIPY has been used to label proteins, lipids, and other biomolecules in living cells, allowing researchers to track their movements and interactions.
特性
IUPAC Name |
1-butyl-2-(3-iodophenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25IN.BF4/c1-2-3-17-29-26(22-13-8-5-9-14-22)19-24(21-11-6-4-7-12-21)20-27(29)23-15-10-16-25(28)18-23;2-1(3,4)5/h4-16,18-20H,2-3,17H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIUMSMQEDXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C=C1C2=CC(=CC=C2)I)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BF4IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2819008.png)
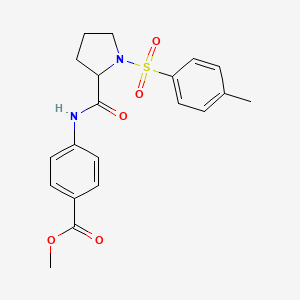

![3-tert-butyl-8b-hydroxy-1-(4-methylphenyl)sulfonyl-3aH-indeno[1,2-c]pyrazol-4-one](/img/structure/B2819013.png)
